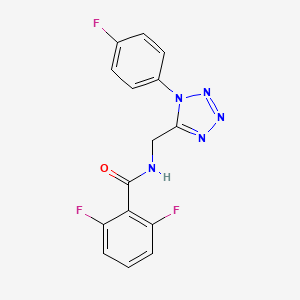

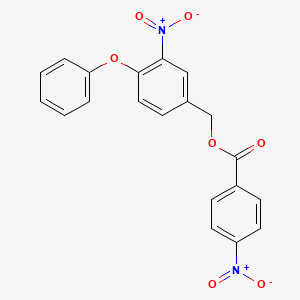

![molecular formula C23H17F3N4O3 B2827894 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902959-99-3](/img/structure/B2827894.png)

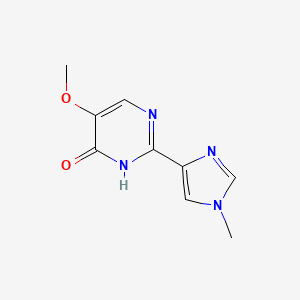

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of dihydropyrido[2,3-d]pyrimidin-2-one, which is a type of fused heterocycle . These structures are often found in biologically active molecules and are considered privileged structures in drug development .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as dihydropyrido[2,3-d]pyrimidin-2-ones have been synthesized through one-pot reactions involving aldehydes, barbituric acid, and ammonium acetate/urea . This reaction is promoted by DIPEAc and can be carried out at room temperature .Applications De Recherche Scientifique

Selective Aldose Reductase Inhibitors and Antioxidant Properties :

- Pyrido[1,2-a]pyrimidin-4-one derivatives, which include compounds structurally similar to the queried chemical, have been identified as selective aldose reductase inhibitors. These compounds also exhibit significant antioxidant properties, indicating potential therapeutic applications in oxidative stress-related conditions (La Motta et al., 2007).

Imaging of the Translocator Protein with PET :

- Radiosynthesis of certain 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical , has been used for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This suggests potential application in neurological and psychiatric disorder imaging (Dollé et al., 2008).

Potential Peripheral Benzodiazepine Receptor Ligands :

- Compounds including 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been investigated as selective peripheral benzodiazepine receptor ligands. This exploration includes the study of their ability to modulate steroid biosynthesis in certain cell types, indicating possible relevance in neuropharmacology and endocrinology (Selleri et al., 2005).

Antifolate Agents in Cancer Therapy :

- Research on 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, structurally akin to the compound , has shown these to be potential inhibitors of dihydrofolate reductase, a key enzyme in cancer cell proliferation. This suggests potential application as antifolate agents in cancer therapy (Gangjee et al., 2007).

Antimicrobial and Antituberculosis Activity :

- Certain pyrimidine-incorporated compounds have been evaluated for their antimicrobial and antituberculosis activities. This includes a variety of substituted acetamides, indicating possible use in the development of new antimicrobial agents (Soni & Patel, 2017).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase :

- Research into certain 2,4-diamino-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines has revealed their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This suggests their application in cancer treatment, particularly in overcoming drug resistance mechanisms (Gangjee et al., 2008).

Mécanisme D'action

Target of Action

AKOS001878005, also known as 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a small molecule that targets the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme . This enzyme plays a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are transcription factors that control the expression of genes involved in red blood cell production .

Mode of Action

AKOS001878005 acts as an inhibitor of the HIF-PH enzyme . By inhibiting this enzyme, AKOS001878005 stabilizes HIFs, leading to an increase in the synthesis of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This mechanism of action is independent of the free iron concentration .

Biochemical Pathways

The primary biochemical pathway affected by AKOS001878005 is the HIF pathway. Under normal oxygen conditions, HIFs are hydroxylated by HIF-PH enzymes, marking them for degradation. When akos001878005 inhibits the hif-ph enzymes, hifs are stabilized and can translocate to the nucleus, where they induce the transcription of epo . This results in increased production of red blood cells.

Result of Action

The primary result of AKOS001878005’s action is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This makes AKOS001878005 a potential treatment for conditions characterized by a deficiency in red blood cells, such as anemia associated with chronic kidney disease .

Propriétés

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O3/c24-23(25,26)17-10-4-5-11-18(17)28-19(31)14-29-20-16(9-6-12-27-20)21(32)30(22(29)33)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSZHXTXIJVYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

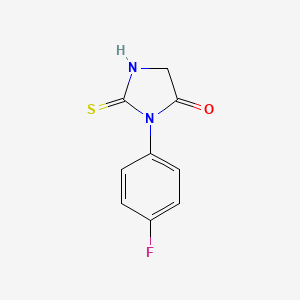

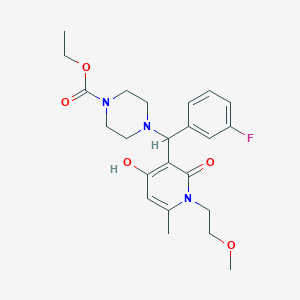

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

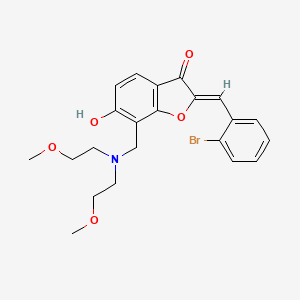

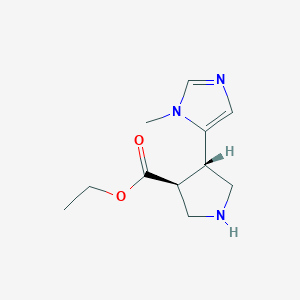

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)

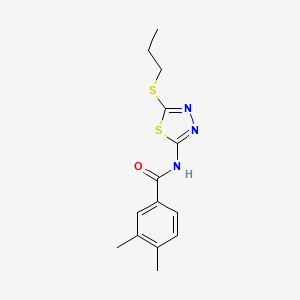

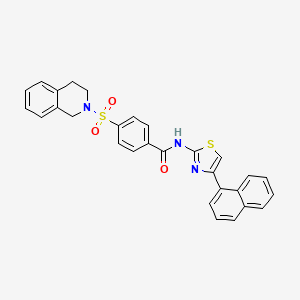

![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B2827831.png)

![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)